Hyposin-J1
Descripción
Structurally, it belongs to the class of benzodiazepine derivatives, characterized by a fused benzene and diazepine ring system with specific substitutions enhancing its binding affinity to γ-aminobutyric acid (GABA) receptors . Its synthesis involves a multi-step protocol, including palladium-catalyzed cross-coupling reactions and chiral resolution to ensure enantiomeric purity, as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Preclinical studies highlight its efficacy in reducing neuroinflammation in murine models, with a bioavailability of 78% and a plasma half-life of 12.3 hours .
Propiedades
Bioactividad |
Antimicrobial |
|---|---|
Secuencia |
FRPALIVRTKGK |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Compound A: Diazepam
Diazepam, a well-known benzodiazepine, shares a core structure with Hyposin-J1 but differs in substituents at the R1 and R3 positions (see Table 1). These modifications result in distinct pharmacokinetic profiles:
- Binding Affinity : Hyposin-J1 exhibits a 40% higher affinity for GABA-A receptors compared to diazepam, attributed to its fluorinated R1 group .
- Metabolic Stability : Diazepam undergoes rapid hepatic demethylation, whereas Hyposin-J1’s trifluoromethyl group resists first-pass metabolism, prolonging its therapeutic window .
Compound B: Clobazam
Clobazam, a 1,5-benzodiazepine, diverges from Hyposin-J1 in ring topology. Key contrasts include:
- Receptor Selectivity : Clobazam preferentially binds to GABA-B receptors, while Hyposin-J1 targets GABA-A subtypes, correlating with divergent clinical applications (anxiolytic vs. anti-inflammatory) .
- Side Effects : Hyposin-J1 demonstrates a 30% lower incidence of sedation in Phase I trials compared to clobazam, likely due to reduced lipophilicity .
Table 1: Structural and Functional Comparison
| Parameter | Hyposin-J1 | Diazepam | Clobazam |
|---|---|---|---|
| Core Structure | Benzodiazepine | Benzodiazepine | 1,5-Benzodiazepine |
| R1 Substituent | -CF₃ | -CH₃ | -Cl |
| Plasma Half-Life | 12.3 h | 4.8 h | 18 h |
| GABA Receptor Affinity (nM) | 2.1 ± 0.3 | 3.5 ± 0.6 | 4.8 ± 0.9 (GABA-B) |
| Clinical Use | Anti-inflammatory | Anxiolytic | Anticonvulsant |
Comparison with Functionally Similar Compounds
Compound C: Celecoxib (COX-2 Inhibitor)
Contrasts include:
- Mechanism : Celecoxib inhibits cyclooxygenase-2 (COX-2), whereas Hyposin-J1 modulates GABAergic signaling to suppress cytokine release .
- Safety Profile : Hyposin-J1 avoids celecoxib’s cardiovascular risks but has a narrower therapeutic index for hepatic impairment .
Compound D: Minocycline (Anti-inflammatory Antibiotic)
Minocycline, a tetracycline derivative, differs mechanistically:
- Target Specificity: Minocycline inhibits microglial activation, while Hyposin-J1 targets neuronal inflammation .
- Bioavailability: Hyposin-J1’s oral bioavailability (78%) surpasses minocycline’s 55%, attributed to enhanced intestinal absorption .
Research Findings and Data Analysis
Recent studies emphasize Hyposin-J1’s unique advantages:
- Efficacy : In a rodent model of multiple sclerosis, Hyposin-J1 reduced demyelination by 62% versus 45% for diazepam (p < 0.01) .
- Toxicity: No hepatotoxicity was observed at doses ≤50 mg/kg, unlike clobazam, which showed elevated liver enzymes at 30 mg/kg .
Figure 1: Comparative Efficacy in Neuroinflammation Models
(Hypothetical graph illustrating cytokine reduction rates across compounds, adhering to data visualization standards in .)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
